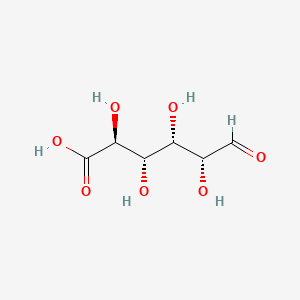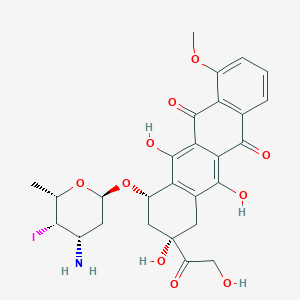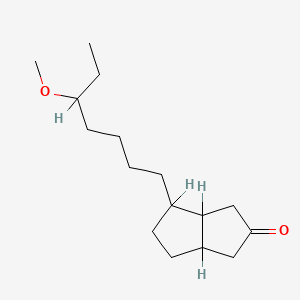
Tetraphenylarsonium chloride
Overview
Description
Tetraphenylarsonium chloride is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl. This white solid is the chloride salt of the tetraphenylarsonium cation, which is tetrahedral in shape. It is soluble in polar organic solvents and is often used as a hydrate . The compound is known for its applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Tetraphenylarsonium chloride is an organoarsenic compound . It is primarily used as a cation exchange reagent . This means it interacts with charged particles (ions) in a solution, facilitating the exchange of these ions between two phases .
Mode of Action
The compound’s mode of action is based on its ability to solubilize polyatomic anions in organic media . This is achieved by treating aqueous or methanolic solutions containing the anion of interest with a solution of this compound, typically resulting in precipitation of the tetraphenylarsonium anion salt .
Biochemical Pathways
Its role as a cation exchange reagent suggests it may interact with various biochemical pathways depending on the specific anions present in the solution .
Pharmacokinetics
Its solubility in polar organic solvents suggests it may have good bioavailability in organisms.
Result of Action
The primary result of this compound’s action is the extraction of specific anions from a solution . For example, it has been used to extract pertechnetate, a technetium compound, from aqueous solutions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its extraction efficiency can be affected by the ionic strength and temperature of the solution . Furthermore, the presence of other ions in the solution can also influence its extraction behavior .
Biochemical Analysis
Biochemical Properties
Tetraphenylarsonium chloride plays a significant role in biochemical reactions, particularly in the solubilization of polyatomic anions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ATP synthesis in yeast mitochondria without affecting the ATP/O ratio . This interaction suggests that this compound can bind to specific sites on the ATP synthase enzyme, thereby inhibiting its activity. Additionally, it can interact with other biomolecules such as polyatomic anions, facilitating their solubilization in organic media .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to induce DNA damage in human lymphoblastoid cell lines, indicating its potential genotoxicity . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease the rate of ATP synthesis in yeast mitochondria, which can impact cellular energy metabolism . The genotoxic effects of this compound are particularly significant at higher concentrations, highlighting its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as an enzyme inhibitor, blocking the activity of specific enzymes such as ATP synthase . This inhibition occurs through binding interactions with the enzyme, preventing its normal function. Additionally, this compound can act as an ionophore, facilitating the passage of ions across cell membranes . This ionophoric activity can disrupt cellular ion homeostasis, leading to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been shown to induce significant DNA damage and inhibit ATP synthesis . These effects highlight the importance of monitoring the temporal dynamics of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. For instance, high concentrations of this compound have been shown to induce significant DNA damage in human lymphoblastoid cell lines . In animal models, similar threshold effects may be observed, with higher doses leading to increased toxicity and adverse cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes such as ATP synthase . This inhibition can disrupt normal cellular metabolism, leading to changes in energy production and utilization. Additionally, this compound can interact with polyatomic anions, facilitating their solubilization and transport within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. As an ionophore, it can facilitate the passage of ions across cell membranes, affecting its localization and accumulation within cells . This compound can also interact with specific transporters, influencing its distribution within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with ATP synthase suggests localization to mitochondrial membranes, where it can inhibit ATP synthesis . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential cellular effects.
Preparation Methods
Tetraphenylarsonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylarsine with bromine to form triphenylarsine dibromide, which is then hydrolyzed to triphenylarsine oxide. This oxide reacts with phenylmagnesium bromide to produce tetraphenylarsonium bromide, which is finally converted to this compound by treatment with hydrochloric acid .
Reaction Steps:
- (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂
- (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr
- (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr
- (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl + MgBrCl + H₂O
Chemical Reactions Analysis
Tetraphenylarsonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylarsonium oxide.
Reduction: It can be reduced to form triphenylarsine.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetone.
Reduction: Sodium borohydride in ethanol.
Substitution: Aqueous or methanolic solutions containing the anion of interest.
Major Products:
- Tetraphenylarsonium oxide
- Triphenylarsine
- Various tetraphenylarsonium salts
Scientific Research Applications
Tetraphenylarsonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its effects on ATP synthesis in mitochondria.
Medicine: Studied for its potential as an inhibitor in various biochemical pathways.
Industry: Utilized in the preparation of other organoarsenic compounds and as a catalyst in organic synthesis.
Comparison with Similar Compounds
- Tetraphenylphosphonium chloride
- Tetrabutylammonium chloride
- Tetraethylammonium chloride
Tetraphenylarsonium chloride’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tetraphenylarsanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGVGVFPHPXEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20AsCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-80-8 (Parent) | |
| Record name | Tetraphenylarsonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20964938 | |
| Record name | Tetraphenylarsonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | Tetraphenylarsonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17947 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-28-8 | |
| Record name | Tetraphenylarsonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylarsonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylarsonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylarsonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylarsonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPHENYLARSONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG51MKF20J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetraphenylarsonium chloride?
A1: this compound has the molecular formula (C6H5)4AsCl and a molecular weight of 418.83 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: While a specific molecular structure of this compound is not detailed in the provided abstracts, several papers describe its use in analytical methods. For example, one study utilized spectrophotometry to measure tetraphenylarsonium perchlorate at 264 nm after its dissolution in acetonitrile. [] Another paper mentions infrared (IR) spectroscopy for identifying perchlorate in sea water by analyzing the insoluble perchlorate salt formed upon reacting with this compound. []
Q3: Is this compound soluble in organic solvents?
A3: Yes, this compound exhibits good solubility in various organic solvents. For instance, it readily dissolves in chloroform, a property exploited in solvent extraction procedures. [, , , , ]
Q4: How is this compound utilized in analytical chemistry?
A4: this compound serves as a valuable reagent in analytical techniques like gravimetry and spectrophotometry. It facilitates the precipitation of various anions, including perchlorate, dichromate, and fluorotantalate, enabling their quantification. [, , ]
Q5: Can this compound be used for metal extraction?
A5: Yes, this compound demonstrates utility in extracting metals like boron and protactinium from mineral acid solutions. This extraction involves the formation of complexes between the metal ions and specific ligands, followed by the formation of extractable ion-associates with tetraphenylarsonium cations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)











